Bis(2-propylheptyl) Phthalate-d4
Description
Properties
IUPAC Name |
bis(2-propylheptyl) 3,4,5,6-tetradeuteriobenzene-1,2-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H46O4/c1-5-9-11-17-23(15-7-3)21-31-27(29)25-19-13-14-20-26(25)28(30)32-22-24(16-8-4)18-12-10-6-2/h13-14,19-20,23-24H,5-12,15-18,21-22H2,1-4H3/i13D,14D,19D,20D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTYUOIVEVPTXFX-OLNJRPQYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(CCC)COC(=O)C1=CC=CC=C1C(=O)OCC(CCC)CCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])C(=O)OCC(CCC)CCCCC)C(=O)OCC(CCC)CCCCC)[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H46O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801334646 | |
| Record name | Bis(2-propylheptyl) Phthalate-d4 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801334646 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
450.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1346601-46-4 | |
| Record name | Bis(2-propylheptyl) Phthalate-d4 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801334646 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Monoester Formation
Phthalic anhydride reacts with 2-propylheptanol in a 1:2.4–1:3.0 molar ratio under inert conditions. Activated carbon (0.2–0.5% wt of phthalic anhydride) is added to adsorb impurities and decolorize the mixture. The reaction is heated to 130–170°C for 20–60 minutes, ensuring complete conversion to phthalic mono(2-propylheptyl) ester. This step avoids reflux to prevent phthalic anhydride precipitation.
Diesterification
The monoester undergoes further esterification with excess 2-propylheptanol at 180–240°C using a titanium-based catalyst system (tetrabutyl titanate and titanium isopropylate, 0.05–0.2% wt). The catalyst ratio (1:1–1:4) balances activity and stability, achieving >99% conversion within 3–5 hours. Acid value is maintained below 0.40 mg KOH/g to minimize side reactions.
Table 1: Reaction Parameters for DPHP Synthesis
| Parameter | Range |
|---|---|
| Molar Ratio (Anhydride:Alcohol) | 1:2.4–1:3.0 |
| Catalyst Concentration | 0.05–0.2% wt |
| Temperature | 180–240°C |
| Reaction Time | 3–5 hours |
| Acid Value (Final) | <0.40 mg KOH/g |
Deuteration Strategies for this compound
Deuteration introduces four deuterium atoms into the phthalate backbone, typically targeting aromatic or aliphatic positions. Two primary methods are employed:
Gas-Phase Deuterium Exchange
Bis(2-propylheptyl) phthalate is exposed to deuterium gas (D₂) at elevated temperatures (150–200°C) in the presence of palladium or platinum catalysts. This method achieves 95–98% deuteration efficiency but requires stringent control over moisture and oxygen to prevent catalyst deactivation.
Base-Catalyzed H-D Exchange
A solution-phase approach involves dissolving DPHP in deuterated solvents (e.g., D₂O or CD₃OD) with alkaline catalysts (e.g., NaOD or KOtBu). The reaction proceeds at 80–120°C for 24–48 hours, selectively replacing hydrogens adjacent to electron-withdrawing groups. This method yields 90–94% deuteration but may require multiple cycles for complete labeling.
Table 2: Comparative Analysis of Deuteration Methods
| Method | Conditions | Efficiency | Advantages | Limitations |
|---|---|---|---|---|
| Gas-Phase D₂ Exchange | 150–200°C, Pd/Pt | 95–98% | High purity, minimal byproducts | High energy input, costly catalysts |
| Base-Catalyzed Exchange | 80–120°C, NaOD/KOtBu | 90–94% | Mild conditions, scalable | Longer reaction times |
Purification and Quality Control
Post-synthesis purification ensures the removal of residual alcohols, catalysts, and non-deuterated impurities.
Vacuum Distillation
Unreacted 2-propylheptanol and low-boiling byproducts are removed under reduced pressure (10–20 mmHg) at 180–200°C. This step reduces the acid value to <0.05 mg KOH/g, critical for NMR applications.
Column Chromatography
Silica gel chromatography with hexane:ethyl acetate (9:1) eluent isolates this compound from isotopic isomers. Purity exceeding 99.5% is confirmed via GC-MS and ¹H-NMR.
Analytical Characterization
Nuclear Magnetic Resonance (NMR)
Deuterium incorporation is verified by the absence of proton signals in the aromatic region (δ 7.2–7.8 ppm) and aliphatic chains (δ 0.8–1.6 ppm). Quantitative ²H-NMR confirms >98% isotopic enrichment.
Mass Spectrometry
High-resolution mass spectrometry (HRMS) exhibits a molecular ion peak at m/z 450.69 (C₂₈H₃₈D₄O₄⁺), consistent with the theoretical molecular weight.
Industrial-Scale Production Considerations
Chemical Reactions Analysis
Bis(2-propylheptyl) Phthalate-d4 undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Substitution reactions involve the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common reagents and conditions used in these reactions include acidic or basic catalysts, elevated temperatures, and specific solvents like chloroform or methanol . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Bis(2-propylheptyl) Phthalate-d4 has several scientific research applications:
Nuclear Magnetic Resonance (NMR) Experiments: It is used as a stable isotope marker to study molecular structures and dynamics.
Biomonitoring Studies: It is used to trace and study the metabolism and excretion of phthalates in biological systems.
Additives in Solvents, Lubricants, and Plasticizers: It is used as an additive to enhance the properties of various industrial products.
Mechanism of Action
The mechanism of action of Bis(2-propylheptyl) Phthalate-d4 involves its interaction with molecular targets and pathways. It is known to activate peroxisome proliferator-activated receptor alpha (PPARα), which plays a role in fatty acid metabolism and cell proliferation . Additionally, it can induce oxidative stress by generating reactive oxygen species, leading to various cellular responses .
Comparison with Similar Compounds
Structural and Functional Comparisons
a. Non-Deuterated Phthalates:
- Di(2-ethylhexyl) phthalate (DEHP): A widely studied phthalate with a shorter alkyl chain (C8) compared to DPHP (C10). DEHP is metabolized into mono(2-ethylhexyl) phthalate (MEHP), while DPHP forms mono(2-propylheptyl) phthalate (MPHP) as a primary metabolite.
- Diisononyl phthalate (DINP) and Diisodecyl phthalate (DIDP): These longer-chain phthalates (C9-C10) share DPHP’s low volatility and high stability. However, DPHP’s branched 2-propylheptyl groups confer distinct metabolic pathways, resulting in slower hydrolysis and lower bioaccumulation compared to DINP and DIDP .
b. Deuterated Phthalates:
- Diethyl phthalate-d4 (DEP-d4) and Bis(2-ethylhexyl) phthalate-d4 (DEHP-d4): These deuterated analogs are used as internal standards in gas chromatography-mass spectrometry (GC-MS). DPHP-d4 outperforms DEP-d4 in complex matrices due to its structural similarity to high-molecular-weight phthalates, reducing matrix effects .
- Diphenyl phthalate-d4: Another deuterated standard, but its linear structure and lower molecular weight make it less suitable for analyzing branched phthalates like DPHP .
Analytical Performance
DPHP-d4’s primary advantage lies in its role as a stable isotope tracer. In a 2023 study, deuterated phthalates like DPHP-d4 demonstrated superior precision (<5% variability) in quantifying DPHP metabolites in urine compared to non-deuterated internal standards . For example, DEHP-d4 showed cross-reactivity in DPHP assays due to overlapping fragmentation patterns, whereas DPHP-d4 provided specificity .
Toxicity and Regulatory Status
- DPHP vs. DPHP-d4 is presumed to share these properties but is used in trace quantities for research, avoiding significant toxicological risks .
- Regulatory Trends: DPHP is under increased regulatory scrutiny in the EU, with 2024 listings requiring additional environmental and health effect studies . In contrast, deuterated analogs like DPHP-d4 are exempt from restrictions due to their specialized analytical use .
Data Table: Key Properties of DPHP-d4 and Comparable Compounds
| Compound | Molecular Formula | Molecular Weight (g/mol) | Primary Use | Regulatory Status (EU) | Key Metabolites |
|---|---|---|---|---|---|
| DPHP-d4 | C28H42D4O4 | ~450.7 | Internal standard for DPHP analysis | Exempt (analytical use) | MPHP-d4 |
| DPHP | C28H46O4 | 446.67 | Plasticizer | Under review (ED studies pending) | MPHP, oxidized derivatives |
| DEHP-d4 | C24H34D4O4 | ~390.6 | Internal standard for DEHP analysis | Restricted (REACH SVHC) | MEHP-d4 |
| DINCH | C26H46O4 | 424.6 | Non-phthalate plasticizer | Approved (low toxicity) | Cyclohexanoic acid derivatives |
| DOTP | C24H38O4 | 390.56 | Plasticizer | Approved (REACH registered) | Mono-terephthalates |
Biological Activity
Bis(2-propylheptyl) phthalate-d4 (DPHP-d4) is a deuterated form of di-2-propylheptyl phthalate (DPHP), a plasticizer commonly used in the production of flexible plastics, particularly polyvinyl chloride (PVC). The biological activity of DPHP-d4 is significant due to its potential health implications and metabolic pathways, which have been the subject of various studies. This article synthesizes research findings related to the biological activity of DPHP-d4, focusing on its metabolism, toxicity, and potential effects on human health.
Metabolism and Pharmacokinetics
DPHP is primarily metabolized in the body to several active metabolites, including mono-(2-propylheptyl) phthalate (MPHP), hydroxylated forms (OH-MPHP), and oxidized forms (oxo-MPHP). Research indicates that DPHP has a low bioavailability due to rapid metabolism. The half-lives and area under the concentration-time curve (AUC) for DPHP and its metabolites were studied in rats, revealing that peak concentrations of metabolites occur within hours post-administration, suggesting efficient metabolic processing .
Table 1: AUC and Half-Lives of DPHP and Metabolites
| Compound | Half-life (h) | AUC (nmol·h/l per µmol DPHP(-d4)/kg b.w.) at 0.7 mg/kg | AUC at 100 mg/kg |
|---|---|---|---|
| DPHP | n.d. | n.d. | 13 |
| MPHP | 2.5 | 194 | 78 |
| OH-MPHP | 3.0 | 183 | 72 |
| Oxo-MPHP | 3.3 | 100 | 36 |
| cx-MPHP | n.d. | n.d. | 8.2 |
Toxicological Effects
Toxicological studies have highlighted the potential adverse effects of DPHP on reproductive health. A subchronic feeding study in rats indicated a no observed adverse effect level (NOAEL) of 40 mg/(kg bw·d), suggesting that exposure levels above this threshold may lead to reproductive toxicity . Moreover, the metabolites OH-MPHP and oxo-MPHP have been identified as robust biomarkers for assessing exposure levels in humans.
Case Study: Human Exposure Assessment
A study involving five healthy male volunteers administered with DPHP-d4 revealed significant urinary excretion of its metabolites within a 48-hour period post-intake. The mean excretion half-lives for OH-MPHP, oxo-MPHP, and cx-MPHP were approximately 6.51, 6.87, and 8.16 hours, respectively . This study underscores the importance of monitoring these metabolites as indicators of DPHP exposure.
Table 2: Antibacterial Activity Overview
| Compound | Inhibition Zone (mm) at Various Concentrations |
|---|---|
| Bis-(2-ethylhexyl) phthalate | Varies by concentration; highest at 250 ppm |
Q & A
Advanced Research Question
- In Vitro Models : Use human liver microsomes (HLMs) or recombinant CYP450 enzymes (e.g., CYP3A4) to study oxidative metabolism. DPHP-d4 shows slower enzymatic degradation due to deuterium kinetic isotope effects (KIE), altering metabolite profiles compared to DPHP .
- In Vivo Models : Rodent studies with deuterium tracing (e.g., Sprague-Dawley rats) reveal that DPHP-d4 has a longer half-life (t₁/₂ = 48–72 hours) and reduced urinary excretion of mono(2-propylheptyl) phthalate (MPHP) metabolites compared to DPHP .
- PBPK Modeling : Calibrate physiologically based pharmacokinetic (PBPK) models using in vitro hepatic clearance data and in vivo biomonitoring results to predict tissue-specific distribution .
How can researchers address discrepancies in DPHP-d4 stability data across different environmental and biological matrices?
Advanced Research Question
- Matrix-Specific Degradation : DPHP-d4 exhibits variable stability in aqueous environments (hydrolysis t₁/₂ = 14 days at pH 7) versus biological matrices (e.g., plasma t₁/₂ = 24 hours). Use isotopically labeled internal standards added at sample collection to correct for degradation .
- Light/Temperature Sensitivity : Store samples at −80°C in amber vials to prevent photodegradation and esterase-mediated hydrolysis .
- Contradictory Data Resolution : Compare extraction efficiencies across studies using standardized protocols (e.g., EPA Method 8270) and inter-laboratory validation .
What strategies ensure compliance with evolving regulatory frameworks (e.g., ZDHC MRSL, AFIRM RSL) when using DPHP-d4 in laboratory settings?
Advanced Research Question
- Supplier Compliance : Require SDS documentation confirming DPHP-d4 meets ZDHC MRSL limits (<0.1% w/w for phthalates) and lacks cross-contamination from restricted analogs like DEHP .
- Waste Management : Treat spent DPHP-d4 solutions as hazardous waste (per CLP/GHS guidelines) and use authorized disposal facilities for deuterated compounds .
- Alternatives Assessment : Evaluate non-phthalate plasticizers (e.g., diisononyl adipate) for comparative studies to align with EPA-recommended substitutes .
What are the critical data gaps in understanding the environmental fate and cumulative risk of DPHP-d4, and how can they be addressed methodologically?
Advanced Research Question
- Environmental Persistence : Current data lack long-term soil adsorption studies (Koc values) and aquatic bioaccumulation factors (BCF). Use OECD 307/309 guidelines to quantify degradation pathways .
- Cumulative Risk : Combine DPHP-d4 with other phthalates in mixture toxicity assays (e.g., CIITI model) to assess additive endocrine disruption .
- Sensitive Populations : Expand biomonitoring in cohorts with high exposure (e.g., industrial workers) using urinary MPHP-d4 quantification and Bayesian kernel machine regression (BKMR) for dose-response analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
